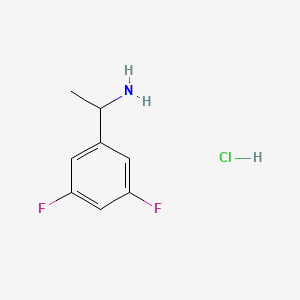![molecular formula C21H27N5O3 B2878157 9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-25-9](/img/structure/B2878157.png)
9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives, such as the one you mentioned, are of great interest due to their diverse biological potential . They are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through methods like molecular docking . This helps in understanding the probable binding model of the compound with its target.Aplicaciones Científicas De Investigación
Neurological Disorder Treatment
The compound has been studied for its potential in treating hyperkinetic disorders , which are characterized by excessive, abnormal involuntary movements, including tremor, dystonia, and tics . It’s thought that dysregulation of neurotransmitters in the basal ganglia plays a significant role in these disorders, and the compound may help in regulating these neurotransmitters.
Tardive Dyskinesia Management
Tardive dyskinesia is a condition involving involuntary movements, often as a side effect of long-term neuroleptic use. The compound has been linked to the reversible inhibition of the vesicular monoamine transporter-2 system (VMAT2), which could improve the treatment of various hyperkinetic movement disorders, including tardive dyskinesia .
Antitumor Activity
Some derivatives of the compound have shown antitumor activity . They have been evaluated against human breast cancer cells and human gastric cancer cells, with some compounds exhibiting potent antitumor activities . This suggests the compound’s potential as a part of cancer treatment regimens.
CDK6 Inhibition for Cancer Therapy
The compound’s derivatives have been designed to inhibit cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation. Inhibiting CDK6 can be a promising strategy for cancer therapy, and some derivatives have shown superior antitumor activities compared to existing CDK6 inhibitors .
PARP-1 Inhibition
Poly (ADP-ribose) polymerases-1 (PARP-1) are involved in DNA repair, and inhibitors of PARP-1 can potentiate the effects of DNA-damaging cytotoxic agents. Derivatives of the compound have been reported as potential inhibitors against PARP-1, showing promise in compromising cancer cell DNA repair mechanisms .
Synthesis of Complexes for Catalysis
The compound has been used as a ligand to synthesize complexes for hydroformylation catalysis. This application is crucial in the field of industrial chemistry, where such catalytic processes are essential for the production of aldehydes from alkenes .
Mecanismo De Acción
Propiedades
IUPAC Name |
9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-14(3)12-25(17)20)15-8-6-7-9-16(15)29-5/h6-9,13-14H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRDUSNEDBZTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

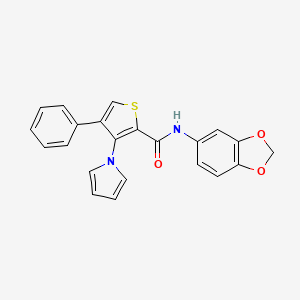

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)


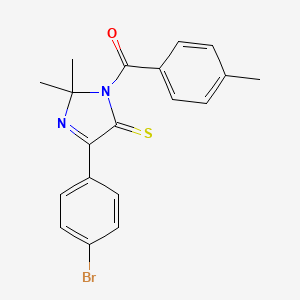

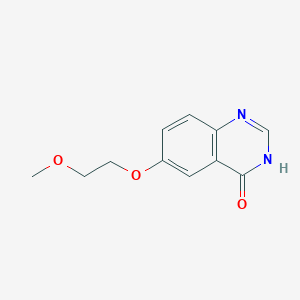


![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)
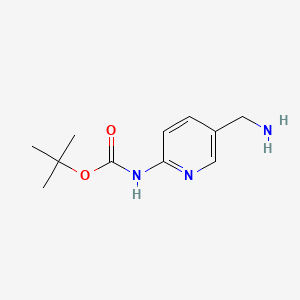
![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)
